molecular formula C13H16N2O4 B2658756 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide CAS No. 1795410-48-8

2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide

Cat. No.: B2658756
CAS No.: 1795410-48-8
M. Wt: 264.281
InChI Key: CZHPJKLYSAGVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, resulting in the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)ethyl]acetamide
  • 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-3-yl)propan-2-yl]acetamide
  • 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(pyridin-3-yl)propan-2-yl]acetamide

Uniqueness

The uniqueness of 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide lies in its specific combination of the pyrrolidinone and furan rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(furan-3-yl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9(6-10-4-5-19-8-10)14-11(16)7-15-12(17)2-3-13(15)18/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHPJKLYSAGVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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